N-(2H-1,3-benzodioxol-5-yl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide is a complex organic compound characterized by the presence of a benzodioxole ring, a pyrrolidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole and pyrrolidine intermediates. The key steps include:
Formation of Benzodioxole Intermediate: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a suitable carbonyl compound.
Coupling Reaction: The benzodioxole and pyrrolidine intermediates are then coupled using a carboxylation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated benzodioxole derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole ring can facilitate binding to aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide: shares similarities with other benzodioxole-containing compounds, such as safrole and piperonyl butoxide.
Pyrrolidine derivatives: Compounds like pyrrolidine-2-carboxamide and N-methylpyrrolidine.
Uniqueness
- The combination of the benzodioxole and pyrrolidine rings in this compound provides unique structural features that can enhance its binding affinity and specificity for certain biological targets.
- The presence of the methylsulfanyl group adds to its chemical reactivity, allowing for diverse chemical modifications and applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-methylsulfanylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-19-10-4-5-15(7-10)13(16)14-9-2-3-11-12(6-9)18-8-17-11/h2-3,6,10H,4-5,7-8H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXDXZBWRFDJOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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